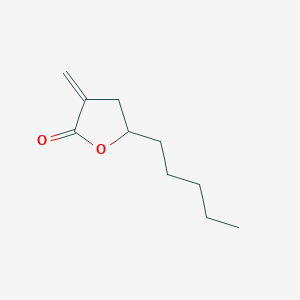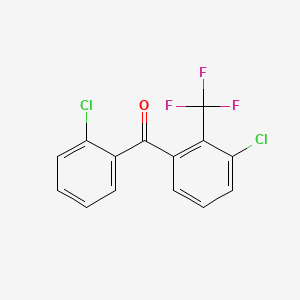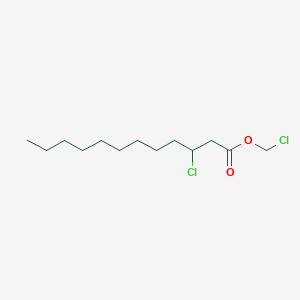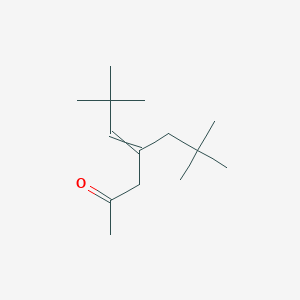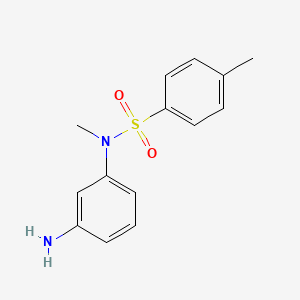![molecular formula C40H32O4 B14419246 Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate CAS No. 82531-00-8](/img/structure/B14419246.png)
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate is a complex organic compound with the molecular formula C40H32O4 It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is known for its unique structural and electronic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate typically involves the esterification of perylene-3,9-dicarboxylic acid with 4-(propan-2-yl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene-3,9-dicarboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of perylene-3,9-dicarboxylic acid dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield perylene-3,9-dicarboxylic acid, while substitution reactions can introduce halogen or nitro groups into the aromatic rings.
科学研究应用
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound is employed in bioimaging and as a marker in biological assays.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
作用机制
The mechanism by which Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows for efficient electron transport and light absorption, making it suitable for use in optoelectronic devices. In biological systems, its fluorescence properties enable it to act as a marker or probe, interacting with specific molecular targets and pathways.
相似化合物的比较
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic diimide: Known for its use in organic electronics and as a dye.
N,N’-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Used in organic field-effect transistors and photovoltaics.
1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N’-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Employed in sensors and supramolecular assemblies.
Uniqueness
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate stands out due to its specific structural modifications, which enhance its solubility and electronic properties. These modifications make it particularly suitable for applications in organic electronics and bioimaging, where high performance and stability are required.
属性
CAS 编号 |
82531-00-8 |
|---|---|
分子式 |
C40H32O4 |
分子量 |
576.7 g/mol |
IUPAC 名称 |
bis(4-propan-2-ylphenyl) perylene-3,9-dicarboxylate |
InChI |
InChI=1S/C40H32O4/c1-23(2)25-11-15-27(16-12-25)43-39(41)35-21-19-33-30-8-6-10-32-36(40(42)44-28-17-13-26(14-18-28)24(3)4)22-20-34(38(30)32)29-7-5-9-31(35)37(29)33/h5-24H,1-4H3 |
InChI 键 |
UQQRXIBVMPIAPL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C3C4=C5C(=CC=C4)C(=CC=C5C6=C3C2=CC=C6)C(=O)OC7=CC=C(C=C7)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


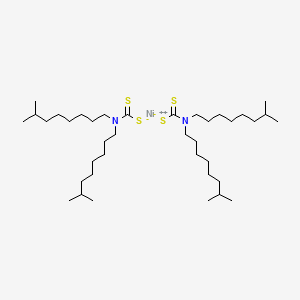
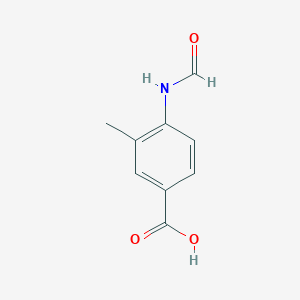
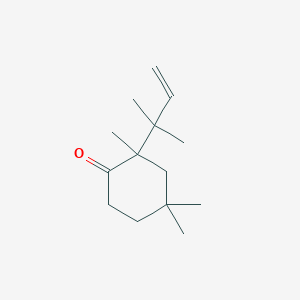
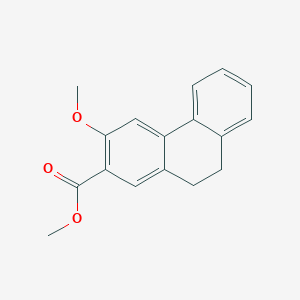
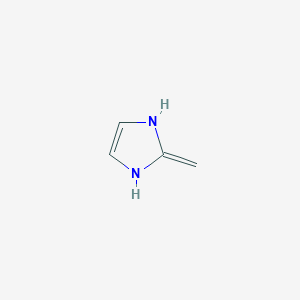
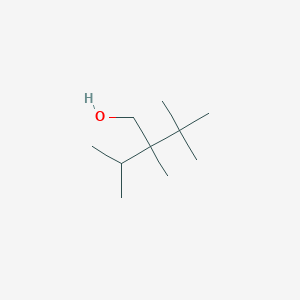

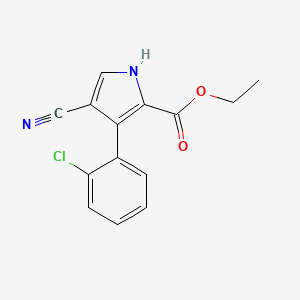
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
